(5-(Difluoromethyl)oxazol-4-yl)methanamine
Description
Significance of Oxazole (B20620) Heterocycles in Synthetic Frameworks
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a prominent structural feature in a vast number of natural products and synthetic molecules. nih.gov Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors, making it a privileged scaffold in drug discovery. nih.gov Oxazole-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. nih.govaip.org
The synthetic versatility of the oxazole ring allows for the creation of diverse derivatives. mdpi.com Key synthetic routes include the Robinson-Gabriel synthesis, the van Leusen oxazole synthesis, and various cycloaddition reactions. mdpi.compharmaguideline.comorganic-chemistry.org The van Leusen reaction, in particular, is a powerful method for constructing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.govmdpi.com The oxazole ring's reactivity, characterized by both pyridine-type nitrogen and furan-type oxygen characteristics, allows for a range of transformations, including electrophilic and nucleophilic substitutions, metallation, and cycloaddition reactions, further enhancing its utility as a synthetic framework. pharmaguideline.com
Role of Difluoromethyl Groups in Modulating Molecular Properties and Chemical Reactivity
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. alfa-chemistry.comresearchgate.net The difluoromethyl (CF₂H) group, in particular, has garnered significant interest due to its unique electronic properties. researchgate.netresearchgate.net It is often considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, or amine groups. researchgate.netsemanticscholar.orgnih.govacs.org This mimicry can lead to improved binding affinity and specificity for biological targets. nih.gov
The CF₂H group can significantly influence a molecule's physicochemical properties. nih.gov It generally increases lipophilicity, which can enhance membrane permeability and bioavailability. researchgate.net However, the extent of this increase is less than that of a trifluoromethyl (CF₃) group, offering a more nuanced way to fine-tune this property. alfa-chemistry.com The strong polarization of the C-F bonds also makes the hydrogen atom of the CF₂H group acidic enough to participate in hydrogen bonding. semanticscholar.orgrsc.org Furthermore, the difluoromethyl group is metabolically more stable than many of the functional groups it replaces, which can lead to improved pharmacokinetic profiles. researchgate.netnih.gov
Table 1: Comparison of Physicochemical Properties of Functional Groups
Functional Group Common Role Hydrogen Bonding Capability Effect on Lipophilicity Metabolic Stability -OH (Hydroxyl) Hydrogen bond donor/acceptor Strong Decreases Prone to oxidation -SH (Thiol) Hydrogen bond donor/acceptor, metal ligand Moderate Slightly increases Prone to oxidation -NH₂ (Amine) Hydrogen bond donor/acceptor, base Strong Decreases Prone to oxidation/deamination -CF₂H (Difluoromethyl) Lipophilic hydrogen bond donor, bioisostere Weak to moderate donor Increases Generally high -CF₃ (Trifluoromethyl) Strong electron-withdrawing group None Significantly increases Very high
Importance of Primary Amine Functionality as a Synthetic Handle in Organic Synthesis
The primary amine (-NH₂) is one of the most versatile functional groups in organic synthesis, serving as a crucial "synthetic handle" for the construction of more complex molecules. amerigoscientific.comenamine.netIts nucleophilicity allows it to readily participate in a wide array of chemical reactions. amerigoscientific.comfiveable.me Common transformations involving primary amines include:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds, a cornerstone of peptide synthesis and the creation of many pharmaceuticals. amerigoscientific.combritannica.com* Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, although this can sometimes lead to mixtures of products. libretexts.orglumenlearning.com* Reductive Amination: Reaction with aldehydes or ketones to form imines, which are then reduced to secondary or tertiary amines. libretexts.orglumenlearning.comThis is a highly effective method for forming C-N bonds.
Formation of Diazonium Salts: A key reaction for aromatic primary amines, leading to a wide range of substitution products. vedantu.com The presence of a primary amine on a molecule provides a convenient point for modification, allowing for the attachment of various substituents to explore structure-activity relationships or to conjugate the molecule to other chemical entities. enamine.net
Overview of Academic Research Trajectories for Compounds Featuring Oxazole, Difluoromethyl, and Aminomethyl Moieties
While research on the specific molecule (5-(Difluoromethyl)oxazol-4-yl)methanamine is limited, the combination of its constituent functional groups points toward several promising research directions. The convergence of an oxazole core, a difluoromethyl group, and an aminomethyl side chain suggests a focus on medicinal chemistry and the development of novel bioactive compounds.
Research on compounds with similar structural features often targets the development of:
Enzyme Inhibitors: The oxazole ring can serve as a scaffold to position the difluoromethyl and aminomethyl groups in the active site of an enzyme. The difluoromethyl group could act as a mimic of a transition state or a key interacting residue, while the amine could form crucial salt bridges or hydrogen bonds.
Antibacterial and Antifungal Agents: The oxazole moiety is a known pharmacophore in antimicrobial agents, and the addition of the difluoromethyl and amine groups could enhance potency or overcome resistance mechanisms.
The synthetic accessibility of such compounds, likely through multi-step sequences involving the formation of the substituted oxazole followed by modification of the side chains, makes them attractive targets for academic and industrial research programs focused on lead discovery and optimization. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(difluoromethyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-3(1-8)9-2-10-4/h2,5H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDIJHNFXUULSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Difluoromethyl Oxazol 4 Yl Methanamine and Its Precursors
Construction of the Oxazole (B20620) Core Structure
The oxazole ring is a fundamental five-membered heterocycle present in numerous natural products and pharmacologically active compounds. rsc.org Its synthesis has been a subject of extensive research, leading to a variety of effective methods.
Classical Heterocycle Annulation Methods
Traditional methods for forming the oxazole ring remain cornerstones of heterocyclic chemistry, providing reliable routes to a wide range of derivatives.
Robinson-Gabriel Synthesis
This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole. wikipedia.org The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. synarchive.comacs.org While robust, the use of harsh dehydrating agents like PCl₅, H₂SO₄, and POCl₃ can sometimes lead to lower yields. ijpsonline.com The yield can often be improved to 50-60% by using polyphosphoric acid. ijpsonline.com The general mechanism proceeds through the protonation of the acylamino ketone, followed by cyclization and subsequent dehydration to yield the 2,5-disubstituted oxazole. ijpsonline.com
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this synthesis produces a 2,5-disubstituted oxazole from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous gaseous hydrogen chloride. wikipedia.orgdbpedia.org The reaction is typically carried out in dry ether. wikipedia.org The mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. wikipedia.org Tautomerization and subsequent elimination of HCl yield the final oxazole product. wikipedia.org
Bredereck Synthesis
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides or formamide. ijpsonline.comslideshare.net This method is valued for its ability to generate oxazoles with substitution patterns that are complementary to those obtained from the Robinson-Gabriel or Fischer syntheses.
| Classical Synthesis | Starting Materials | Key Reagents/Conditions | Resulting Substitution Pattern |
| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, PCl₅, POCl₃, Polyphosphoric Acid | 2,5-Disubstituted |
| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted |
| Bredereck | α-Haloketone, Amide | Heat | 2,4-Disubstituted |
Advanced Cycloaddition and Oxidative Annulation Strategies
Modern synthetic chemistry has introduced more sophisticated methods that offer milder conditions, higher efficiency, and broader substrate scope.
Van Leusen Oxazole Synthesis
Developed in 1972, the Van Leusen synthesis is a powerful one-pot reaction that forms 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) under mild, basic conditions. ijpsonline.comorganic-chemistry.orgnih.gov TosMIC is a key reagent, featuring an isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (tosyl group). organic-chemistry.orgmdpi.com The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. nih.govwikipedia.org Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. organic-chemistry.org This method has been adapted for synthesizing 4,5-disubstituted oxazoles by using ionic liquids as the solvent. mdpi.com
Copper-Catalyzed Oxygenation Approaches
Copper-catalyzed reactions have emerged as highly efficient methods for constructing polysubstituted oxazoles. These strategies often involve a tandem oxidative cyclization process, starting from readily available materials. nih.gov One approach involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂), which combines dioxygen activation with C-H bond functionalization. nih.gov Another variation uses a copper(I) catalyst, such as CuBr, to facilitate a cascade reaction between isocyanoacetates and aldehydes under an oxygen atmosphere. rsc.org This process proceeds through a cycloaddition and oxidative dehydroaromatization mechanism, offering high atom economy and mild reaction conditions. rsc.org These methods provide access to a diverse range of 2,4,5-trisubstituted oxazoles. acs.org
| Advanced Synthesis | Starting Materials | Key Reagents/Conditions | Key Features |
| Van Leusen | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild conditions, one-pot, forms 5-substituted oxazoles. ijpsonline.comnih.gov |
| Copper-Catalyzed | Amines, Alkynes, O₂ or Isocyanoacetates, Aldehydes | Copper catalyst (e.g., CuBr), O₂ | High efficiency, tandem oxidative cyclization, access to polysubstituted oxazoles. rsc.orgnih.gov |
Introduction of the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl, thiol, or amine groups, thereby modulating a molecule's biological activity and properties like lipophilicity and metabolic stability. rsc.orgnih.gov
Electrochemical Difluoromethylation Approaches for C-CF₂H Bond Formation
Electrosynthesis represents a green and efficient approach for forming C-CF₂H bonds. These methods leverage electrochemical oxidation-reduction to initiate the formation of the difluoromethyl radical without the need for external chemical oxidants or catalysts. acs.orgacs.org
A common protocol involves the use of sodium difluoromethanesulfinate (HCF₂SO₂Na) as the source of the CF₂H moiety. acs.orgrsc.org Under constant current, this method can achieve the difluoromethylation of various heterocycles. For instance, the N-ortho-selective difluoromethylation of heterocyclic N-oxides has been demonstrated to proceed in good to excellent yields. acs.org Mechanistic studies suggest that the reaction proceeds through a free-radical addition pathway. acs.orgrsc.org This approach is operationally simple and scalable.
Radical-Mediated Difluoromethylation Techniques
Radical processes are a cornerstone for the difluoromethylation of heterocycles, offering mild reaction conditions and excellent functional group tolerance. rsc.orgscilit.com These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the heterocyclic ring. nih.gov
Visible-light photoredox catalysis is a prominent strategy. In this approach, a photocatalyst absorbs light and initiates an electron transfer process to generate the •CF₂H radical. rsc.org Precursors such as difluoromethyltriphenylphosphonium bromide nih.gov or difluoromethyl sulfones rsc.org are commonly used. For example, the visible-light-mediated oxydifluoromethylation of olefinic amides has been developed for the synthesis of various CF₂H-containing heterocycles. rsc.org These reactions are often practical, scalable, and provide products with excellent regioselectivity. nih.gov
| Difluoromethylation Method | CF₂H Source | Key Conditions/Reagents | Mechanism Highlights |
| Electrochemical | Sodium difluoromethanesulfinate (HCF₂SO₂Na) | Constant current, catalyst/oxidant-free | Electrochemical generation of •CF₂H radical. acs.orgrsc.org |
| Radical-Mediated | Difluoromethyl sulfones, Phosphonium salts | Visible light, Photocatalyst | Photoredox-catalyzed generation of •CF₂H radical. rsc.orgnih.gov |
Nucleophilic and Electrophilic Difluoromethylation Methods
The introduction of the difluoromethyl group is a critical step in the synthesis of the target compound. This can be achieved through either nucleophilic or electrophilic difluoromethylation strategies, typically by functionalizing a pre-formed oxazole precursor.
Nucleophilic Difluoromethylation is a common approach where a nucleophilic "CF2H⁻" equivalent is reacted with an electrophilic carbon on the oxazole ring. A prominent reagent for this transformation is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), often referred to as the Ruppert-Prakash reagent. The reaction is typically activated by a fluoride (B91410) source, such as tetramethylammonium (B1211777) fluoride (Me₄NF), which generates the active trifluoromethyl anion. For an oxazole precursor, this would ideally involve a 5-halo or 5-pseudohalo-substituted oxazole that can undergo nucleophilic substitution. A related study on isoxazoles, close structural relatives of oxazoles, demonstrated the successful nucleophilic difluoromethylation at the 5-position of isoxazoles bearing an electron-withdrawing group at the 4-position. nih.govnih.govlifechemicals.com This suggests that a suitably activated oxazole precursor, for instance, a 5-bromo or 5-tosyloxy-oxazole-4-carboxylate, could be a viable substrate.
Another class of nucleophilic reagents includes sulfone-stabilized compounds like difluoromethyl phenyl sulfone (PhSO₂CF₂H). Deprotonation with a strong base generates a nucleophilic anion that can react with electrophiles. researchgate.net
Electrophilic Difluoromethylation involves a "CF₂H⁺" equivalent reacting with a nucleophilic carbon on the oxazole ring. This often requires the pre-functionalization of the oxazole to create a nucleophilic center, for example, through metallation at the C5 position. Reagents for electrophilic difluoromethylation are less common but include S-(difluoromethyl)diarylsulfonium salts. nih.gov These reagents can transfer an electrophilic difluoromethyl group to various nucleophiles. nih.gov More contemporary methods utilize radical-based approaches that can be considered as formal electrophilic C-H functionalization. Photocatalytic methods, for instance, can generate difluoromethyl radicals (•CF₂H) from sources like bromodifluoromethane (B75531) or sodium difluoromethanesulfinate (NaSO₂CF₂H) which then add to the electron-rich C5 position of the oxazole ring. researchgate.netacs.orgnih.govbeilstein-journals.org
| Reagent Type | Example Reagent | Typical Activator/Conditions | Target Precursor |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Fluoride source (e.g., Me₄NF, TBAF) | 5-Halo or 5-Triflate Oxazole |
| Nucleophilic | Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Strong base (e.g., LDA, n-BuLi) | 5-Halo or 5-Carbonyl Oxazole |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | - (Direct reaction with nucleophile) | 5-Metallo (e.g., Lithio, Boryl) Oxazole |
| Radical Source | Sodium difluoromethanesulfinate (NaSO₂CF₂H) | Photocatalyst, Light, Oxidant | Unfunctionalized Oxazole (C-H activation) |
Late-Stage Difluoromethylation Strategies in Complex Chemical Scaffolds
Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in their synthesis. This approach is highly valuable for generating structural diversity and for the synthesis of analogs of a lead compound. For (5-(Difluoromethyl)oxazol-4-yl)methanamine, a late-stage difluoromethylation would involve introducing the CF₂H group onto an existing (oxazol-4-yl)methanamine scaffold.
The most powerful methods for late-stage C-H difluoromethylation are radical-based. researchgate.netnih.gov Photoredox catalysis has emerged as a particularly effective tool. researchgate.netacs.org In a typical scenario, a photocatalyst, upon irradiation with visible light, initiates the formation of a difluoromethyl radical from a suitable precursor (e.g., bromodifluoroacetic acid derivatives or difluoromethyl sulfones). This highly reactive radical can then be directed to attack a specific C-H bond on the heterocyclic core. For an oxazole, the C5 position is often susceptible to radical attack due to its electronic properties. The key advantage of this approach is that it obviates the need for pre-functionalization of the substrate (e.g., halogenation or metallation), which streamlines the synthetic sequence considerably. researchgate.net These methods often exhibit high functional group tolerance, which is crucial when working with complex and sensitive molecules. nih.gov
| Strategy | Reagent/Catalyst System | Key Features |
| Photoredox C-H Difluoromethylation | Organic Dye or Iridium/Ruthenium complex (photocatalyst) + CF₂H radical source (e.g., NaSO₂CF₂H) + Light (Vis) | Metal-free or metal-catalyzed options available; mild conditions; high functional group tolerance; avoids pre-functionalization. researchgate.netacs.orgnih.gov |
| Metal-Catalyzed C-H Difluoromethylation | Palladium or Copper catalyst + Difluoromethylating agent | Directed C-H activation possible with appropriate directing groups; can offer alternative regioselectivity. |
Formation of the Methanamine Side Chain
Once the 5-(difluoromethyl)oxazole (B12075025) core is established, the next critical transformation is the installation of the methanamine group at the C4 position. This can be accomplished through several reliable synthetic methods.
If the oxazole precursor has a suitable leaving group at the 4-methyl position, such as a halide or a sulfonate ester (e.g., 4-(bromomethyl)-5-(difluoromethyl)oxazole), a primary amine can be introduced via nucleophilic substitution.
A classic and reliable method for this transformation is the Gabriel Synthesis . nih.govbeilstein-journals.org This two-step process involves first reacting the 4-(halomethyl)oxazole with potassium phthalimide (B116566). nih.gov The phthalimide anion acts as a protected source of ammonia (B1221849), preventing the over-alkylation that is often problematic when using ammonia directly. nih.govbeilstein-journals.org The resulting N-alkylated phthalimide is then treated with hydrazine (B178648) (NH₂NH₂) or acid to cleave the phthaloyl group and liberate the desired primary amine. beilstein-journals.org This method is well-suited for the synthesis of primary amines from primary alkyl halides. nih.gov
Another common approach is the reaction of the halide with sodium azide (B81097) (NaN₃) to form an intermediate alkyl azide, followed by reduction to the amine. The reduction can be achieved under various conditions, such as with triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation.
Reductive amination is one of the most versatile and widely used methods for synthesizing amines. nih.gov This pathway would begin with a 5-(difluoromethyl)oxazole-4-carbaldehyde. The aldehyde is first condensed with an amine source, typically ammonia or a protected equivalent like ammonium (B1175870) acetate (B1210297) or hydroxylamine, to form an intermediate imine or oxime. This intermediate is then reduced in situ to the desired primary amine.
A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel). researchgate.netnih.gov The one-pot nature of reductive amination makes it a highly efficient and attractive strategy. nih.gov While direct examples on this specific oxazole are scarce in the literature, the reductive amination of other heterocyclic aldehydes, such as furanic aldehydes, is well-documented and proceeds with high efficiency. ijpsonline.comnih.gov
| Starting Material | Reagents | Intermediate | Product |
| 5-(Difluoromethyl)oxazole-4-carbaldehyde | 1. NH₃ or NH₄OAc2. NaBH₃CN or NaBH(OAc)₃ | Imine | This compound |
| 5-(Difluoromethyl)oxazole-4-carbaldehyde | 1. NH₂OH·HCl2. H₂, Pd/C or Zn/AcOH | Oxime | This compound |
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example that can generate α-acylamino amide scaffolds. nih.gov A modified Ugi reaction could potentially be used to construct the target molecule or a close precursor. For instance, a tandem Ugi/Robinson-Gabriel synthesis has been reported to produce 2,4,5-trisubstituted oxazoles. researchgate.netnih.gov This approach starts with Ugi reagents to form an intermediate that is ideally suited to undergo a subsequent cyclodehydration to form the oxazole ring. researchgate.netnih.gov While this might not directly yield the aminomethyl group, it highlights the power of MCRs to rapidly build complexity around the oxazole core.
More directly, MCRs designed for the synthesis of α-aminomethyl heterocycles, such as those reported for tetrazoles, could conceptually be adapted for oxazoles. These reactions often involve an aldehyde, an amine, and an isocyanide, demonstrating the potential to incorporate the amine functionality directly during the construction of the heterocyclic system.
Convergent and Divergent Synthetic Routes Towards the Target Compound
A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. acs.org For the target compound, a convergent approach would be highly logical. One fragment would be the 5-(difluoromethyl)oxazole core, potentially with a handle at the 4-position (e.g., a carboxylate or aldehyde). A second fragment would be the methanamine unit or a precursor.
Convergent Route Example:
Fragment A Synthesis: Synthesize ethyl 5-(difluoromethyl)oxazole-4-carboxylate. This could be achieved by building the oxazole ring from precursors already containing the difluoromethyl group.
Fragment B (Implicit): The methanamine unit.
A divergent synthesis starts from a common intermediate that is then elaborated into a library of different, but structurally related, compounds. nih.govacs.org This approach is particularly valuable for exploring structure-activity relationships in drug discovery.
Divergent Route Example:
Common Intermediate: Synthesize a versatile, functionalized oxazole such as ethyl 5-bromo-oxazole-4-carboxylate.
Diversification: From this central precursor, a library of compounds can be generated.
Path A (Target Compound): Perform a nucleophilic difluoromethylation at C5, followed by reduction of the ester and reductive amination to yield the target molecule.
Path B (Analogs): Use the bromo-intermediate in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to install different groups at the 5-position, while still carrying out the transformation to the methanamine at C4. This allows for the creation of a wide range of analogs from a single, readily accessible intermediate.
Both strategies have their merits. Convergent synthesis is often preferred for preparing a single target compound in large quantities, while divergent synthesis excels in the rapid generation of molecular libraries for screening and optimization.
Application of Green Chemistry Principles in the Synthesis of Oxazole-Containing Amines
The synthesis of oxazole-containing amines, a class of compounds with significant potential in various fields of chemical research, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key green chemistry strategies applicable to the synthesis of oxazoles and their amine derivatives include the use of alternative energy sources like microwave and ultrasound, the application of biocatalysis and flow chemistry, and the development of one-pot reactions.
Traditional methods for synthesizing oxazoles often involve multi-step procedures with harsh reagents and solvents. However, contemporary research focuses on more sustainable alternatives. For instance, the use of microwave irradiation has been shown to accelerate reaction times, increase yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including oxadiazole derivatives. nih.govmdpi.comresearchgate.net Similarly, ultrasound-assisted synthesis has emerged as a green technique that can enhance reaction rates and yields in the formation of compounds like 1,2,3-triazoles and imidazoles. nih.govnih.gov These methods offer significant advantages over conventional heating.
Flow chemistry represents another powerful tool for the green synthesis of oxazoles. Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability. researchgate.net A notable example is the photochemical transposition of isoxazoles to oxazoles in a continuous flow system, providing a rapid and mild route to di- and trisubstituted oxazoles. organic-chemistry.org
Table 1: Overview of Green Chemistry Approaches in Heterocyclic Synthesis
| Green Chemistry Approach | Description | Advantages | Relevant Heterocycles | Citations |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reaction times, higher yields, reduced solvent use. | Oxadiazoles, Benzoxazoles, Oxazines | nih.govmdpi.comresearchgate.netnih.govarkat-usa.org |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation and accelerate reactions. | Enhanced reaction rates, improved yields, milder conditions. | Triazoles, Imidazoles, Pyrazoles | nih.govnih.govresearchgate.netmdpi.com |
| Flow Chemistry | Reactions are performed in a continuous flowing stream. | Better process control, enhanced safety, ease of scalability. | Oxazoles, Pyridines | researchgate.netorganic-chemistry.org |
| Biocatalysis | Uses enzymes to catalyze chemical transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. | Chiral Amines, Amino Alcohols | frontiersin.orgbohrium.comresearchgate.netnih.govresearchgate.net |
| Photoredox Catalysis | Utilizes visible light to drive chemical reactions. | Mild reaction conditions, use of a renewable energy source. | Oxazoles | organic-chemistry.org |
Proposed Green Synthetic Route for this compound
A plausible and environmentally conscious synthetic pathway to this compound can be envisioned starting from its corresponding alcohol precursor, [5-(difluoromethyl)-1,3-oxazol-4-yl]methanol. The conversion of this alcohol to the target amine is a critical step where green chemistry principles can be effectively applied.
Traditional methods for this conversion might involve hazardous reagents. However, greener alternatives are available. One of the most promising is biocatalytic reductive amination . This method utilizes enzymes, such as amine dehydrogenases (AmDHs), to convert alcohols to amines with high stereoselectivity and under mild, aqueous conditions. frontiersin.orgnih.gov The process often employs a "hydrogen-borrowing" strategy, where an alcohol dehydrogenase (ADH) first oxidizes the alcohol to an intermediate aldehyde, which is then reductively aminated by the AmDH, using ammonia as the amine source. frontiersin.org This biocatalytic cascade is highly atom-efficient, producing water as the only byproduct.
Table 2: Potential Green Amination Methods for [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol
| Method | Description | Key Features | Potential Advantages for Target Synthesis | Citations |
| Biocatalytic Reductive Amination | Dual-enzyme system (ADH and AmDH) for one-pot conversion of alcohols to amines. | High enantioselectivity, mild aqueous conditions, uses ammonia as the amine source, generates water as the sole byproduct. | Environmentally benign, high selectivity for the primary amine. | frontiersin.orgnih.gov |
| Catalytic Borrowing Hydrogen | Transition-metal catalyzed amination of alcohols using ammonia. | High atom economy, water as the main byproduct. | Avoids stoichiometric activating and reducing agents. | |
| Electrocatalytic Amination | Electrochemical activation of alcohols for reaction with amines. | Avoids chemical oxidants and reductants, can be performed in aqueous solution. | Sustainable and efficient N-alkylation. |
Another green approach is the catalytic "borrowing hydrogen" methodology . This involves the use of a transition-metal catalyst, such as a ruthenium complex, to temporarily "borrow" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with an amine source, and the borrowed hydrogen is returned to reduce the resulting imine to the final amine product. This method is highly atom-economical as it avoids the need for external oxidizing and reducing agents.
The development and application of these green synthetic methodologies are pivotal for the sustainable production of valuable chemical entities like this compound. While specific documented examples for this exact compound are not yet prevalent in the literature, the principles and successful applications in analogous systems provide a strong foundation for future research and process development.
Reactivity Profiles and Derivatization Strategies of 5 Difluoromethyl Oxazol 4 Yl Methanamine
Reactivity of the Primary Amine Group
The primary amine group in (5-(Difluoromethyl)oxazol-4-yl)methanamine is a key site for a variety of chemical modifications, acting as a potent nucleophile. uomustansiriyah.edu.iq Its reactivity is central to the synthesis of a diverse array of derivatives.
Nucleophilic Addition and Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it inherently nucleophilic, enabling it to participate in a range of addition and substitution reactions. uomustansiriyah.edu.iq While direct alkylation of primary amines with alkyl halides can sometimes lead to multiple alkylations, this reactivity can be harnessed for specific synthetic goals. msu.edu The nucleophilicity of the amine allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.
Acylation, Alkylation, and Sulfonylation Processes
The primary amine of this compound is readily susceptible to acylation, alkylation, and sulfonylation, yielding a variety of amide, secondary or tertiary amine, and sulfonamide derivatives, respectively. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Acylation with acid chlorides or anhydrides in the presence of a base to neutralize the resulting acid is a common transformation. libretexts.org This reaction converts the basic amine into a neutral amide, altering its electronic and steric properties.
Alkylation can be achieved using various alkylating agents. While direct alkylation with alkyl halides can be challenging to control, reductive amination with aldehydes or ketones provides a more selective method for obtaining secondary or tertiary amines. rsc.org The use of alcohols as alkylating agents under mild conditions presents an environmentally benign alternative. rsc.org
Sulfonylation with sulfonyl chlorides in the presence of a base affords stable sulfonamides. This transformation is analogous to acylation and is widely used in drug discovery to introduce the sulfonyl moiety. nih.gov
Table 1: Predicted Derivatization Reactions of the Primary Amine Group
| Reaction Type | Reagent Example | Predicted Product Structure |
|---|---|---|
| Acylation | Acetyl chloride | N-((5-(Difluoromethyl)oxazol-4-yl)methyl)acetamide |
| Alkylation | Benzaldehyde, NaBH4 | N-Benzyl-(5-(difluoromethyl)oxazol-4-yl)methanamine |
This table presents predicted products based on general reactivity principles of primary amines.
Condensation Reactions and Imine Formation for Chemical Linkage
The primary amine group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netresearchgate.net This reversible reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net Imine formation is a valuable strategy for creating chemical linkages and for the synthesis of more complex molecular architectures. youtube.com
Chemical Transformations of the Oxazole (B20620) Ring System
The reactivity of the oxazole ring in this compound is significantly influenced by the presence of the electron-withdrawing difluoromethyl group.
Electrophilic Aromatic Substitution Patterns on the Oxazole Nucleus
Electrophilic aromatic substitution on the oxazole ring is generally difficult and requires the presence of activating, electron-donating groups. pharmaguideline.comchempedia.info The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com However, in this compound, the C4 and C5 positions are already substituted. Furthermore, the strongly electron-withdrawing difluoromethyl group at the C5 position deactivates the ring towards electrophilic attack, making such reactions highly unlikely under standard conditions. wikipedia.org
Nucleophilic Reactions and Ring Opening Pathways
The electron-deficient nature of the oxazole ring, exacerbated by the difluoromethyl substituent, makes it susceptible to nucleophilic attack. While nucleophilic aromatic substitution is rare, attack at the C2 position can lead to ring-opening. pharmaguideline.comchempedia.info This process often results in the formation of an open-chain isonitrile intermediate. wikipedia.org The presence of strong nucleophiles can cleave the oxazole ring, leading to the formation of different heterocyclic systems or acyclic products. pharmaguideline.com For instance, treatment of oxazoles with ammonia (B1221849) can lead to the formation of imidazoles. pharmaguideline.com The susceptibility of the ring to cleavage is a key consideration in the design of synthetic routes involving this scaffold. Studies on related 5-oxaporphyrins have shown that the ring can be opened by various nucleophiles, including alkoxides, amines, and thiolates. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-((5-(Difluoromethyl)oxazol-4-yl)methyl)acetamide |
| N-Benzyl-(5-(difluoromethyl)oxazol-4-yl)methanamine |
| N-((5-(Difluoromethyl)oxazol-4-yl)methyl)-4-methylbenzenesulfonamide |
Transition Metal-Catalyzed Coupling Reactions at the Oxazole Core
The oxazole ring of this compound, while generally electron-rich, can be strategically functionalized using transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comsemanticscholar.org For the subject compound, derivatization would typically proceed via a halogenated precursor, such as (4-halo-5-(difluoromethyl)oxazol-4-yl)methanamine, where the halogen atom at the C4 position serves as a handle for coupling. The primary coupling reactions applicable to this core include the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov In the context of a 4-halo-(5-(difluoromethyl)oxazol-4-yl)methanamine, a Suzuki-Miyaura reaction would introduce a variety of aryl or vinyl substituents at the C4 position. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. nuph.edu.uamdpi.comnih.gov This would allow for the introduction of alkenyl groups at the C4 position of the oxazole ring, providing a pathway to more complex conjugated systems. The regioselectivity of the Heck reaction is generally high, favoring substitution at the less sterically hindered carbon of the alkene. researchgate.net
Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.govacs.org This would enable the synthesis of 4-alkynyl-5-(difluoromethyl)oxazole derivatives, which are valuable precursors for further transformations.
The following interactive data table summarizes the potential transition metal-catalyzed coupling reactions at the C4 position of a hypothetical 4-halo-(5-(difluoromethyl)oxazol-4-yl)methanamine precursor.
| Reaction | Coupling Partner | Catalyst System | Potential Product at C4 |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl group |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl group |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl group |
Stability and Transformations of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a unique structural motif that significantly influences the electronic properties and reactivity of the molecule. It is often considered a bioisostere of hydroxyl or thiol groups due to its ability to act as a hydrogen bond donor. acs.org
Electronic Influence on Adjacent Reactivity and Acidity
The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This electronic pull has a profound effect on the adjacent methanamine group and the acidity of the C-H bond within the CHF₂ group itself.
The electron-withdrawing nature of the CHF₂ group decreases the electron density on the oxazole ring and, by extension, on the nitrogen atom of the methanamine group. This reduction in basicity can influence the nucleophilicity of the amine and its propensity to participate in reactions such as acylation or alkylation.
Furthermore, the electron-withdrawing effect of the fluorine atoms increases the acidity of the hydrogen atom in the difluoromethyl group. This makes the proton more susceptible to abstraction by a strong base, which can lead to the formation of a difluoromethyl carbanion. nih.gov This increased acidity is a key feature that can be exploited for further chemical transformations.
Chemical Transformations Involving the C–H Bond of the Difluoromethyl Group
The C-H bond in the difluoromethyl group, while generally stable, can be activated under specific conditions to undergo chemical transformations. Radical-mediated reactions are a primary pathway for the functionalization of this bond. acs.org
Recent advancements in photoredox catalysis have enabled the direct C-H difluoromethylation of various heterocycles, showcasing the possibility of forming difluoromethyl radicals. Conversely, it is plausible that the C-H bond of the existing difluoromethyl group on the oxazole could be targeted for functionalization through a radical abstraction-addition mechanism. For instance, under radical-generating conditions, the hydrogen atom of the CHF₂ group could be abstracted to form a difluoromethyl radical centered on the oxazole scaffold. This reactive intermediate could then be trapped by a suitable radical acceptor to form a new C-C or C-heteroatom bond.
While specific examples for this compound are not extensively documented, the general principles of radical chemistry suggest that such transformations are feasible. This opens up possibilities for introducing a wide array of functional groups directly onto the difluoromethyl carbon, further expanding the chemical space accessible from this core structure.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of (5-(Difluoromethyl)oxazol-4-yl)methanamine in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl (-CH₂NH₂), oxazole (B20620) ring, and difluoromethyl (-CHF₂) protons. The methylene (B1212753) protons (CH₂) adjacent to the amine would likely appear as a singlet or a multiplet depending on coupling with the amine protons. The proton of the difluoromethyl group is anticipated to be a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The oxazole ring proton will appear as a singlet in the aromatic region.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms. Key signals include those for the oxazole ring carbons, the aminomethyl carbon, and the difluoromethyl carbon. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the oxazole carbons are characteristic of their positions within the heterocyclic ring. researchgate.net
¹⁹F NMR: As fluorine-containing compounds are not naturally abundant, ¹⁹F NMR is a highly sensitive and specific technique for characterizing fluorinated molecules. nih.gov For this compound, the spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single proton of the -CHF₂ group (¹JHF). The chemical shift is characteristic of a difluoromethyl group attached to an sp² carbon. rsc.org
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.5 - 8.5 | Singlet (s) | - | Oxazole C2-H |
| ¹H | ~6.5 - 7.0 | Triplet (t) | ¹JHF ≈ 55-60 | -CHF₂ |
| ¹H | ~3.8 - 4.2 | Singlet (s) | - | -CH₂N- |
| ¹H | ~1.5 - 2.5 | Broad Singlet (br s) | - | -NH₂ |
| ¹³C | ~150 - 160 | Singlet (s) | - | Oxazole C2 |
| ¹³C | ~140 - 150 | Singlet (s) | - | Oxazole C5 |
| ¹³C | ~125 - 135 | Singlet (s) | - | Oxazole C4 |
| ¹³C | ~108 - 115 | Triplet (t) | ¹JCF ≈ 240-250 | -CHF₂ |
| ¹³C | ~35 - 45 | Singlet (s) | - | -CH₂N- |
Note: Predicted values are based on data from analogous structures and general NMR principles. rsc.orgfigshare.com
While 1D NMR provides initial assignments, 2D NMR experiments are indispensable for confirming the molecular scaffold by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be expected between the aminomethyl protons (-CH₂) and the amine protons (-NH₂), confirming their proximity, provided that the N-H exchange is not too rapid.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the -CH₂N-, -CHF₂, and oxazole C2-H groups to their corresponding carbon signals in the ¹³C spectrum.
The methylene protons (-CH₂) to the C4 and C5 carbons of the oxazole ring.
The difluoromethyl proton (-CHF₂) to the C5 and C4 carbons of the oxazole ring.
The oxazole C2-H proton to the C4 and C5 carbons of the oxazole ring.
These correlations would provide unequivocal proof of the substituent positions on the oxazole ring.
Mass Spectrometry (MS) for Molecular Mass Validation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the free base form (C₅H₆F₂N₂O) is 148.11. aksci.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. figshare.com
The fragmentation pattern upon electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses:
Loss of the aminomethyl group (•CH₂NH₂).
Cleavage of the oxazole ring, a common pathway for such heterocycles. nih.gov
Sequential loss of fluorine atoms.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment | Formula of Fragment |
|---|---|---|
| 148 | [M]⁺ | [C₅H₆F₂N₂O]⁺ |
| 118 | [M - CH₂NH₂]⁺ | [C₄H₃F₂N₂O]⁺ |
| 101 | [M - F - NH₂]⁺ | [C₅H₄FN₂O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands.
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 1650 - 1550 | C=N and C=C stretch | Oxazole Ring |
| 1640 - 1560 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1350 - 1000 | C-F stretch | Difluoromethyl (-CHF₂) |
Note: Ranges are based on typical values for these functional groups and data from related compounds. rsc.orgchemicalbook.com
X-ray Crystallography for Definitive Solid-State Structure Determination
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, typically using a C18 stationary phase with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, is a standard method for determining the purity of the compound. A single, sharp peak in the chromatogram would indicate a high degree of purity. This technique can also be adapted for preparative-scale purification. nih.gov
Silica Gel Column Chromatography: This is a fundamental technique used for the purification of the compound on a laboratory scale following a chemical synthesis. figshare.com The polarity of the molecule allows it to be separated from non-polar impurities and reaction by-products using an appropriate solvent system, such as ethyl acetate (B1210297)/hexanes or dichloromethane/methanol.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the polarity and potential thermal lability of the primary amine, derivatization might be necessary to improve volatility and chromatographic performance.
Gas Chromatography (GC) for Volatile Derivatives
Direct Gas Chromatography (GC) analysis of primary amines such as this compound can be challenging due to their polarity, which often leads to poor peak shape and potential decomposition on the column. To overcome these issues, derivatization to form more volatile and thermally stable analogues is a common and effective strategy.
Derivatization of the primary amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or through silylation can significantly improve its chromatographic behavior. h-brs.de The resulting derivatives exhibit increased volatility and reduced interaction with the stationary phase, leading to sharper, more symmetrical peaks. While specific GC analysis data for this compound is not extensively documented in publicly available literature, the general approach for analyzing similar primary amines involves the following hypothetical parameters:
Hypothetical GC Method for a Derivatized Analog:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
In such an analysis, the retention time of the derivatized compound would be a key identifier, and the mass spectrum would provide definitive structural confirmation through its fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound and for monitoring reaction progress during its synthesis. Reversed-phase HPLC, often with a C18 column, is typically employed.
The development of a robust HPLC method is critical for separating the target compound from any impurities, starting materials, or byproducts. The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good resolution and peak shape. sielc.com UV detection is commonly used if the molecule possesses a suitable chromophore.
A representative, though not empirically verified for this specific compound, HPLC method for purity analysis is detailed below.
Illustrative HPLC Purity Analysis Parameters:
| Parameter | Value/Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Under these conditions, the purity of a sample of this compound can be determined by integrating the area of its peak relative to the total area of all observed peaks. A high-purity sample would exhibit a single major peak with minimal secondary peaks.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trifluoroacetic anhydride |
| Acetonitrile |
| Methanol |
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Analysis of the Compound
The electronic structure of a molecule dictates its reactivity, stability, and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of molecular orbitals. irjweb.com
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com
For (5-(Difluoromethyl)oxazol-4-yl)methanamine, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring and the nitrogen atom of the aminomethyl group. The LUMO is likely distributed across the π-system of the oxazole ring, influenced by the electron-withdrawing difluoromethyl group. The presence of the -CF2H group is known to influence the electronic properties of heterocyclic systems. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the oxazole ring and the amine nitrogen are anticipated to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. The hydrogen atoms of the amine and the difluoromethyl group would exhibit positive potential (blue), indicating sites for potential hydrogen bonding. researchgate.net
Quantum Chemical Reactivity Descriptors: Based on the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These calculations are typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). irjweb.com
Interactive Data Table: Predicted Quantum Chemical Properties
This table presents hypothetical but representative values for this compound based on DFT calculations reported for analogous oxazole derivatives. irjweb.com
| Parameter | Symbol | Formula | Predicted Value | Interpretation |
| HOMO Energy | EHOMO | - | -6.1 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.2 eV | Indicates high kinetic stability and moderate reactivity. irjweb.com |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.6 eV | Measures resistance to change in electron distribution. A higher value suggests greater stability. irjweb.com |
| Chemical Softness | S | 1/η | 0.38 eV-1 | The reciprocal of hardness; a higher value indicates greater reactivity. irjweb.com |
| Electrophilicity Index | ω | μ2/(2η) | 1.5 eV | Measures the propensity of the species to accept electrons. |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.5 eV | Represents the "escaping tendency" of electrons from a system. |
Conformational Analysis and Stereochemical Considerations of the Amine and Ring Systems
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.
For this compound, conformational flexibility exists primarily around the single bonds connecting the aminomethyl group to the oxazole ring and the difluoromethyl group to the ring.
Rotation of the Aminomethyl Group: Rotation around the C4-C(methanamine) bond leads to different spatial orientations of the -NH2 group relative to the oxazole ring. Computational studies can predict the most stable conformer by calculating the potential energy surface for this rotation. Steric hindrance between the amine group and the adjacent difluoromethyl group at position C5 will be a significant factor in determining the preferred conformation.
Oxazole Ring Planarity: The oxazole ring itself is an aromatic, planar system. semanticscholar.org Substituents can cause minor deviations from planarity, but the core ring structure is expected to remain largely flat.
Stereochemistry: The carbon atom of the methanamine group is not a stereocenter. However, the introduction of substituents on the aminomethyl carbon could create a chiral center, leading to stereoisomers with potentially different biological activities. The current structure is achiral.
Computational methods, such as DFT, are used to perform a systematic conformational search. By calculating the relative free energies of various conformers in different environments (e.g., gas phase vs. aqueous solution), the most populated and likely bioactive conformation can be predicted. nih.gov
Reaction Mechanism Elucidation via Computational Modeling (e.g., Density Functional Theory (DFT) Calculations)
DFT calculations are a cornerstone for elucidating reaction mechanisms, providing insights into the energy changes that occur as reactants transform into products. zsmu.edu.ua This involves mapping the potential energy surface of a reaction, locating transition states (the highest energy point along the reaction coordinate), and identifying any intermediates.
For this compound, several reactions could be modeled:
N-Acylation/Alkylation: The reaction of the primary amine is a common transformation. DFT could model the nucleophilic attack of the nitrogen atom on an electrophile, calculating the activation energy required for the reaction to proceed. semanticscholar.orgtandfonline.com
Electrophilic Substitution on the Oxazole Ring: While electrophilic substitution on oxazoles typically occurs at the C5 position, the presence of the difluoromethyl group may alter this reactivity. wikipedia.org Computational models can predict the most likely site of attack by calculating the energies of the intermediates formed from attack at different positions.
Reactions involving the Difluoromethyl Group: The acidic proton of the -CF2H group could be involved in certain base-mediated reactions. nih.gov
DFT analysis provides thermodynamic and kinetic data for each step of a proposed mechanism. zsmu.edu.ua By comparing the activation energies of different possible pathways, the most favorable reaction route can be determined.
Interactive Data Table: Hypothetical DFT-Calculated Reaction Parameters
This table shows representative data that could be generated from a DFT study of a hypothetical N-acylation reaction of this compound.
| Reaction Step | Description | Calculated ΔG‡ (Activation Energy) | Calculated ΔGrxn (Reaction Energy) |
| Step 1 | Formation of tetrahedral intermediate | 15 kcal/mol | -5 kcal/mol |
| Step 2 | Collapse of intermediate, loss of leaving group | 8 kcal/mol | -20 kcal/mol |
Prediction of Spectroscopic Properties and Their Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, which is invaluable for structure confirmation and analysis. bohrium.com
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion (e.g., N-H stretch, C-F stretch, ring vibrations). This correlation helps validate the computationally determined structure. Anharmonic calculations often provide better agreement with experimental frequencies than harmonic approximations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F NMR) and spin-spin coupling constants. nih.gov These predictions are highly sensitive to the molecular conformation and electronic environment, making them powerful tools for detailed structural elucidation. For instance, the ¹⁹F NMR signal would be characteristic of the -CF2H group, and its coupling to the adjacent proton would be a key identifying feature.
The accuracy of these predictions relies on the chosen computational method and basis set, as well as accounting for solvent effects. A strong correlation between predicted and experimental spectra confirms the proposed molecular structure and its predominant conformation in solution. nih.govmdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies related to the Difluoromethyl and Oxazole Moieties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules (described by molecular descriptors) with a specific property, such as solubility, boiling point, or biological activity. mdpi.comnih.gov
For this compound, a QSPR study would focus on descriptors derived from the key structural motifs:
Difluoromethyl Moiety (-CF2H): This group significantly impacts several properties.
Lipophilicity: The -CF2H group increases lipophilicity compared to a methyl or hydroxyl group, which can be quantified by descriptors like the logarithm of the partition coefficient (LogP). nih.gov
Hydrogen Bonding: It can act as a weak hydrogen bond donor, a feature that can be captured by electrostatic or surface-based descriptors. nih.gov
Metabolic Stability: The strength of the C-F bonds makes this group relatively stable to metabolic degradation. nih.gov
Aromaticity and Planarity: Descriptors can quantify the degree of aromaticity.
Hydrogen Bonding: The ring nitrogen and oxygen atoms are hydrogen bond acceptors, which can be described by descriptors like the Polar Surface Area (PSA). tandfonline.com
Dipole Moment: The heteroatoms give the ring a significant dipole moment, influencing its interactions and solubility.
By developing a QSPR model for a series of related compounds, one could predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.
Interactive Data Table: Relevant Molecular Descriptors for QSPR Studies
| Descriptor | Type | Relevance to this compound |
| LogP | Physicochemical | Predicts lipophilicity, influenced by the -CF2H group. |
| Polar Surface Area (PSA) | Topological | Quantifies H-bond donor/acceptor capacity from oxazole and amine groups. |
| Dipole Moment | Electronic | Describes molecular polarity, influenced by both oxazole and -CF2H moieties. |
| HOMO/LUMO Energies | Electronic | Relate to chemical reactivity and charge-transfer capabilities. mdpi.com |
| Molecular Weight (MW) | Constitutional | Basic descriptor related to size and hydrophobicity. mdpi.com |
Applications of 5 Difluoromethyl Oxazol 4 Yl Methanamine in Diverse Chemical Disciplines
As a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity and structural features of (5-(Difluoromethyl)oxazol-4-yl)methanamine make it an exemplary building block for constructing more complex molecular architectures. The oxazole (B20620) core is a recognized privileged structure in medicinal chemistry, often serving as a bioisostere for amide and ester groups, which can lead to improved metabolic stability and pharmacokinetic properties. rug.nl The presence of the difluoromethyl group further enhances its utility, as the introduction of fluorine atoms is a powerful strategy in drug design. nih.gov
The this compound scaffold is a valuable starting point for the synthesis of a wide array of other heterocyclic systems. The primary amine function is a key reactive handle that can participate in various cyclization and condensation reactions. For instance, it can be used to construct larger, fused heterocyclic systems or be transformed to introduce other functionalities.
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, often mimicking natural products like amino acids and vitamins. researchgate.net The amine group in this compound can be acylated and then undergo intramolecular reactions to form bicyclic systems. Furthermore, reactions with appropriate bifunctional reagents can lead to the formation of other five- or six-membered heterocyclic rings appended to the oxazole core. For example, reaction with β-dicarbonyl compounds can yield pyrimidine (B1678525) derivatives, while reactions with α-haloketones followed by cyclization can produce substituted pyrazines. The oxazole ring itself is a stable aromatic system, providing a solid foundation for these synthetic elaborations. researchgate.net
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of complex molecules. rug.nl The primary amine functionality of this compound makes it an ideal candidate for use as the amine component in various MCRs.
One prominent example is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the amine input, it is possible to generate complex peptide-like scaffolds bearing the difluoromethyl-oxazole moiety. This approach allows for significant structural diversity, as the other three components can be widely varied. rug.nl The resulting products could serve as precursors to other complex systems, such as 1,3,4-oxadiazoles, through subsequent reactions like the Huisgen cyclization. rug.nl
Table 1: Potential Multi-Component Reactions Involving this compound
| MCR Type | Reactants | Resulting Scaffold |
|---|---|---|
| Ugi Reaction | Aldehyde, This compound , Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives |
| Mannich Reaction | Aldehyde, Active Hydrogen Compound, This compound | β-Amino Carbonyl Compounds |
Potential in Agrochemical Research and Development (Chemical Design and Synthesis Aspects)
In the field of agrochemicals, the isoxazole (B147169) ring is a well-established scaffold found in various commercial herbicides and fungicides. nih.govlifechemicals.com The inclusion of fluorinated substituents, such as the difluoromethyl group, is a common strategy to enhance the biological activity, metabolic stability, and lipophilicity of agrochemical candidates. Therefore, this compound serves as a highly relevant building block for the design and synthesis of new potential agrochemicals.
The synthesis of novel derivatives for agrochemical screening can be readily achieved by modifying the primary amine. For example, acylation, sulfonylation, or reaction with isocyanates can produce a library of amides, sulfonamides, and ureas. These derivatives can be tested for herbicidal or fungicidal activity. The synthesis of isoxazole-containing phosphonates has been shown to be a viable route for creating biologically active compounds, and similar strategies could be applied starting from our title compound. nuph.edu.ua The core structure combines the known toxophore of the isoxazole ring with the beneficial properties of the difluoromethyl group, making it a prime candidate for lead generation in agrochemical discovery programs.
Contributions to Materials Science and Polymer Chemistry (Non-Biological Applications)
The applications of oxazole and isoxazole derivatives extend beyond biology into materials science, where they are used in the development of fluorescent sensors, liquid crystals, and specialty polymers. lifechemicals.com The this compound molecule possesses features that make it attractive for incorporation into advanced materials.
The primary amine group can act as a monomer or a chain-end functionalizing agent in polymerization reactions. For example, it can be used to synthesize polyamides or polyimides by reacting with diacyl chlorides or dianhydrides, respectively. The resulting polymers would feature the fluorinated oxazole moiety as a repeating unit or as a pendant group, which could impart unique properties such as thermal stability, altered solubility, and specific optical characteristics.
Furthermore, the heterocyclic nature of the oxazole ring, combined with fluorination, can be exploited in the design of fluorescent dyes. The isoxazole scaffold has been successfully incorporated into BODIPY (boron-dipyrromethene) dyes, which are known for their sharp absorption and emission peaks and high quantum yields. mdpi.com By using this compound as a precursor, it is possible to synthesize new dyes where the electronic properties are modulated by the difluoromethyl and amine groups, potentially leading to materials with applications in imaging and sensing.
Utility as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesis
Asymmetric catalysis is a critical technology for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. rsc.org Chiral ligands, which coordinate to a metal center, are central to many catalytic processes. Oxazoline-based ligands, particularly bisoxazolines (BOX) and phosphino-oxazolines (PHOX), are considered "privileged" ligands due to their success in a wide range of enantioselective transformations. researchgate.net
This compound can serve as a precursor for novel chiral ligands. The primary amine can be readily converted into a variety of coordinating groups. For example, acylation with a chiral carboxylic acid could yield an amide that can act as a bidentate ligand. More complex ligands can be constructed by first resolving the amine into its individual enantiomers. Each enantiomer can then be used to synthesize enantiopure ligands.
Moreover, the amine can be a precursor to chiral organocatalysts. For example, it could be incorporated into the structure of a chiral guanidine (B92328) or a chiral phosphoric acid derivative. rsc.orgnih.gov Chiral phosphoric acids, for instance, are powerful Brønsted acid catalysts for a multitude of asymmetric reactions. rsc.org Synthesizing a new class of such catalysts derived from this compound could provide new tools for asymmetric synthesis, with the difluoromethyl-oxazole fragment potentially influencing the steric and electronic environment of the catalytic pocket. rsc.orgnih.gov
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 1,3,4-Oxadiazole |
| BODIPY (Boron-dipyrromethene) |
| Bisoxazoline (BOX) |
| Phosphino-oxazoline (PHOX) |
| Guanidine |
| Polyamide |
| Polyimide |
| Pyrimidine |
| Pyrazine |
| Isoxazole |
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Efficient Synthetic Routes to the Compound and its Analogs
The future synthesis of (5-(Difluoromethyl)oxazol-4-yl)methanamine and its analogs will likely focus on principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions.
Current synthetic strategies for functionalized oxazoles often involve multi-step sequences. A key area of future research will be the development of one-pot or tandem reactions that can construct the core structure with its specific substituents in a more streamlined fashion. For instance, adapting the van Leusen oxazole (B20620) synthesis, which traditionally yields 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), could be a viable route. nih.govijpsonline.com Future work could explore novel difluoromethylated building blocks that are compatible with this reaction.
Moreover, metal-free synthesis methodologies are gaining traction. tandfonline.com Iodine-mediated reactions, for example, have been successfully used for the synthesis of various oxazole derivatives and could be adapted for the target compound. tandfonline.com Photocatalytic methods, which can often be performed at room temperature under visible light irradiation, present another green alternative. organic-chemistry.org An illustrative future approach could involve the photocatalytic C-H difluoromethylation of a pre-formed oxazole-methanamine precursor. nih.govnih.gov
The use of more sustainable catalysts is another critical research avenue. Calcium-catalyzed methods have been reported for the synthesis of 5-aminooxazoles, offering a greener alternative to precious metal catalysts. nih.gov Exploring the use of earth-abundant metal catalysts or even biocatalysis could lead to more economical and environmentally friendly production methods.
| Synthetic Strategy | Key Features | Potential Advantages | Illustrative Starting Materials |
| Modified van Leusen Synthesis | One-pot reaction | High convergence, access to diverse analogs | Difluoromethylated aldehyde, protected aminomethyl isocyanide |
| Iodine-Mediated Cyclization | Metal-free conditions | Avoids toxic metal catalysts, mild reaction conditions | Suitably functionalized amide and a difluoromethylated component |
| Photocatalytic C-H Functionalization | Visible light, room temperature | Energy efficient, high functional group tolerance | Precursor oxazole, difluoromethyl source (e.g., fluoroform) rsc.org |
| Calcium-Catalyzed Cyclization | Earth-abundant metal catalyst | Low toxicity, sustainable | Appropriately substituted amide and isocyanide precursors |
Exploration of Novel Reactivity Pathways and Unforeseen Chemical Transformations
The unique combination of a difluoromethyl group, an oxazole ring, and a primary amine in this compound opens the door to exploring a rich landscape of chemical reactivity.
The difluoromethyl group, while more stable than a trifluoromethyl group, can still participate in a variety of transformations. Research could focus on the selective activation of the C-F bonds or the acidic C-H bond of the CHF2 group to introduce further functionalization.
The oxazole ring itself is a versatile heterocycle. Future studies could investigate its participation in cycloaddition reactions, its stability under various oxidative and reductive conditions, and its potential for ring-opening and rearrangement to form other heterocyclic systems. The electronic influence of the difluoromethyl and methanamine substituents on the reactivity of the oxazole ring is a key area for investigation.
The primary amine of the methanamine group is a prime handle for a multitude of chemical modifications. Future work will undoubtedly involve its derivatization to form amides, sulfonamides, ureas, and other functionalities to create libraries of analogs for screening in various applications. The interplay between the basicity of the amine and the electronic nature of the difluoromethyl-oxazole core will be an important aspect to study.
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Production
To accelerate the exploration of this compound and its derivatives, the integration of its synthesis into flow chemistry and automated platforms is a significant opportunity. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. nih.govijpsonline.com
The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in a fully automated continuous flow reactor. nih.govijpsonline.com Future research could adapt these methodologies for the synthesis of the target compound. This would involve the development of stable, pumpable reagents and intermediates, as well as the optimization of reaction conditions such as temperature, pressure, and residence time within the flow reactor. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process.
An automated synthesis platform could be programmed to systematically vary the substituents on the oxazole ring or to derivatize the methanamine group, rapidly generating a library of analogs for high-throughput screening in biological assays or for the evaluation of their material properties.
| Platform | Key Advantages | Research Focus for this compound |
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. | Development of stable precursors, optimization of flow conditions (temperature, pressure, residence time), use of immobilized catalysts. |
| Automated Synthesis | High-throughput library generation, rapid lead optimization. | Design of modular synthetic routes amenable to automation, integration with purification and analytical techniques. |
Design and Synthesis of Next-Generation Molecular Scaffolds Incorporating the Core Structure
The this compound core structure is an attractive building block for the design of more complex molecular architectures. The oxazole ring is a bioisostere for amide and ester groups and is found in numerous biologically active compounds. nih.gov The difluoromethyl group is increasingly used in medicinal chemistry as a lipophilic hydrogen bond donor that can improve metabolic stability and cell permeability.
Future research will likely focus on incorporating this core scaffold into larger molecules with potential therapeutic applications. For example, it could be used as a central scaffold to which various pharmacophores are attached. The methanamine group provides a convenient attachment point for this purpose.
The design of novel ligands for various biological targets, such as kinases, proteases, or G-protein coupled receptors, could be a major focus. The unique electronic and steric properties of the difluoromethyl-oxazole system could lead to novel binding interactions and improved selectivity. Furthermore, the development of oxazole-based materials with interesting photophysical or electronic properties is another promising avenue.
Advanced Spectroscopic Characterization Techniques for In-depth Understanding of Molecular Behavior
A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application. Future research will employ a suite of advanced spectroscopic techniques to probe its molecular behavior in detail.
While standard techniques like 1H, 13C, and 19F NMR spectroscopy will be essential for routine characterization, more advanced NMR methods, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), will be vital for unambiguously determining the structure and conformation of the molecule and its derivatives.
Vibrational spectroscopy (Infrared and Raman) will provide insights into the bonding and functional groups within the molecule. Future studies could utilize techniques like time-resolved infrared spectroscopy to study the dynamics of chemical reactions involving the compound.
Electronic absorption and fluorescence spectroscopy will be important for characterizing the photophysical properties of the molecule, which is particularly relevant if it is to be used in materials science applications or as a fluorescent probe. tandfonline.com
| Spectroscopic Technique | Information Gained | Future Research Application |
| Advanced NMR (2D, NOESY) | Connectivity, spatial proximity of atoms, conformational analysis. | Elucidation of the 3D structure of complex analogs and their interactions with biological macromolecules. |
| Vibrational Spectroscopy (IR, Raman) | Functional groups, bond strengths, molecular vibrations. | Monitoring reaction kinetics and identifying intermediates in synthetic pathways. |
| Electronic Spectroscopy (UV-Vis, Fluorescence) | Electronic transitions, photophysical properties. | Development of fluorescent probes, sensors, and optoelectronic materials. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Definitive structural confirmation and understanding of intermolecular interactions in the crystal lattice. researchgate.net |
Mechanistic Studies on the Chemical Behavior of the Oxazole-Difluoromethyl-Methanamine System
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of the this compound system is essential for optimizing existing reactions and discovering new transformations.
Future mechanistic studies will likely employ a combination of experimental and computational methods. Kinetic studies, for example, can help to determine the rate-determining steps of a reaction and provide insights into the roles of catalysts and reagents. The trapping and characterization of reaction intermediates will also be crucial for elucidating reaction pathways.
Computational chemistry, using methods such as Density Functional Theory (DFT), will be an invaluable tool for modeling reaction profiles, calculating the energies of intermediates and transition states, and understanding the electronic factors that govern reactivity. researchgate.net These theoretical studies can guide experimental design and help to explain observed outcomes. For instance, DFT calculations could be used to predict the most likely site of electrophilic or nucleophilic attack on the molecule or to rationalize the regioselectivity of a particular reaction.
Q & A
Basic: What are the optimal synthetic routes for (5-(Difluoromethyl)oxazol-4-yl)methanamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors like hydrazides and carboxylic acid derivatives. For example, polyphosphoric acid-mediated condensation (used in oxadiazole synthesis ) can be adapted. Key variables include:
- Reagent ratios: Stoichiometric excess of glycine derivatives may improve cyclization efficiency.
- Catalyst: Polyphosphoric acid enhances ring closure but requires precise temperature control (80–120°C).
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (DMF/ethanol) achieves >85% purity .
Basic: How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: The oxazole proton resonates at δ 8.2–8.6 ppm, while the difluoromethyl (-CF₂H) group shows a triplet near δ 6.0–6.5 ppm (²J~HH = 55–60 Hz). The methanamine (-CH₂NH₂) protons appear as a singlet at δ 3.8–4.2 ppm .
- ¹³C NMR: The oxazole carbons are observed at δ 150–160 ppm, with CF₂ at δ 110–115 ppm (¹J~CF = 240–250 Hz) .
- IR: Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
Basic: What in vitro bioassays are appropriate for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Antifungal: Mycelial growth inhibition tests (e.g., C. albicans), comparing IC₅₀ values to fluconazole .
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits, with IC₅₀ calculated via dose-response curves .
Advanced: How does the difluoromethyl group influence the compound’s lipophilicity and membrane permeability?
Methodological Answer:
The -CF₂H group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing lipid bilayer penetration. This is quantified via:
- HPLC logP measurements: Reverse-phase C18 columns, isocratic elution with MeOH/H₂O.
- PAMPA assay: Permeability coefficients (e.g., 1.2 × 10⁻⁶ cm/s) correlate with improved bioavailability .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Dose standardization: Normalize activity metrics (e.g., % inhibition at 10 µM) to account for concentration variability.
- Structural analogs: Compare SAR using derivatives (e.g., replacing -CF₂H with -CH₃) to isolate substituent effects .
- Target validation: Use siRNA knockdowns or CRISPR-edited cell lines to confirm specificity for suspected targets (e.g., fungal CYP51) .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking studies (AutoDock Vina): Simulate binding to fungal CYP51 (PDB: 1EA1), identifying key interactions like H-bonds with oxazole nitrogen and π-stacking with Phe228 .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns, calculating RMSD (<2.0 Å indicates stable binding) .
Advanced: What are the challenges in maintaining compound stability during storage and handling?
Methodological Answer:
- Degradation pathways: Hydrolysis of the oxazole ring under acidic conditions (pH < 4).
- Stabilization: Store at -20°C in amber vials under argon. Lyophilization with trehalose (5% w/v) prevents hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
